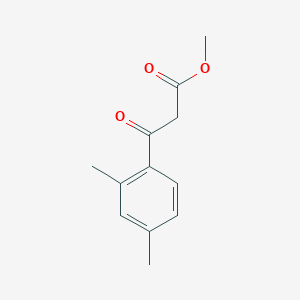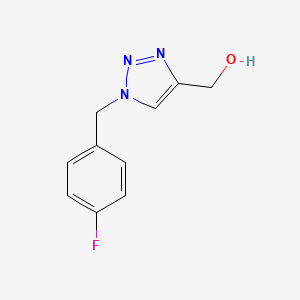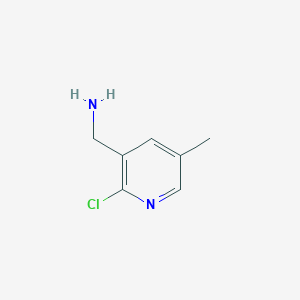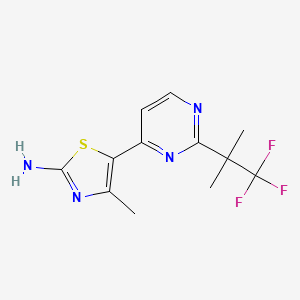
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
Descripción general
Descripción
This compound, also known by its CAS number 1357476-69-7, is a chemical of interest in various fields . It is also referred to by its English name, 2-ThiazolaMine, 4-Methyl-5- [2- (2,2,2-trifluoro-1,1-diMethylethyl)-4-pyridinyl]- .
Molecular Structure Analysis
The molecular formula of this compound is C13H14F3N3S . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. The exact arrangement of these atoms forms the unique structure of the compound .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 369.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 3.67±0.10 .Aplicaciones Científicas De Investigación
Pharmacology: Potential Therapeutic Agent Development
In pharmacology, this compound’s unique structure, which includes a trifluoromethyl group, suggests it could be involved in the development of new therapeutic agents. Its potential as a CYP1A2 and CYP2C19 inhibitor indicates that it may be useful in modulating the metabolism of drugs that are substrates for these enzymes, potentially leading to new treatments for diseases where drug metabolism is a significant factor.
Biochemistry: Enzyme Inhibition Studies
Biochemically, the compound’s inhibitory effects on certain cytochrome P450 enzymes make it a valuable tool for studying enzyme kinetics and mechanisms . It can help in understanding the biochemical pathways that involve these enzymes and in the development of inhibitors that can regulate metabolic processes within the body.
Materials Science: Fluorinated Compound Synthesis
In materials science, the trifluoromethyl group is of particular interest. Compounds containing this group are known for their stability and resistance to degradation. This compound could be used in synthesizing materials that require these properties, such as advanced polymers or coatings that are resistant to heat and chemical wear .
Chemical Engineering: Process Optimization
For chemical engineering, the compound’s synthesis and handling characteristics, such as its solid physical form at room temperature and its storage requirements, make it an interesting case study for process optimization . Research into the compound’s production could lead to more efficient methods of synthesizing similar organofluorine compounds on an industrial scale.
Analytical Chemistry: Reference Standard
This compound can serve as a reference standard in analytical chemistry due to its well-defined structure and purity. It can be used to calibrate instruments or validate methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses, where precise measurements are crucial .
Environmental Science: Study of Fluorinated Pollutants
Lastly, in environmental science, the study of fluorinated compounds like this one is essential. They can persist in the environment and bioaccumulate, so understanding their behavior and breakdown can inform the management of fluorinated pollutants and the design of more environmentally benign compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Mode of Action
The exact mode of action of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is currently unknown due to the lack of specific information . The interaction of this compound with its targets and the resulting changes would require further investigation.
Propiedades
IUPAC Name |
4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4S/c1-6-8(20-10(16)18-6)7-4-5-17-9(19-7)11(2,3)12(13,14)15/h4-5H,1-3H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBPDQSFNGNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
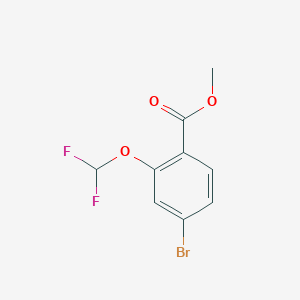
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
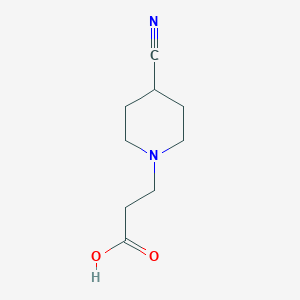

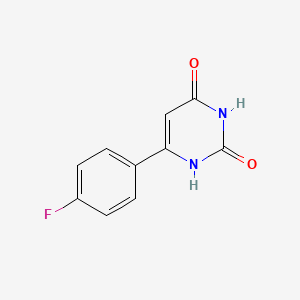

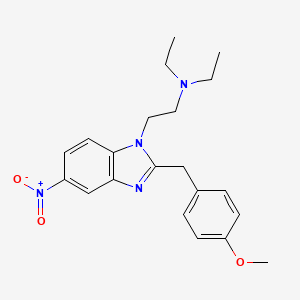
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
